molecular formula C20H17NO4 B6360428 6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% CAS No. 639091-42-2

6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%

Cat. No.: B6360428
CAS No.: 639091-42-2
M. Wt: 335.4 g/mol
InChI Key: TZVVVMAYXLQOPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% is a useful research compound. Its molecular formula is C20H17NO4 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% is 335.11575802 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biochemical Analysis

Biochemical Properties

6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. The compound is known to bind to specific receptors on the surface of cells, initiating a cascade of biochemical events. These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor. The precise nature of these interactions can vary depending on the specific biomolecule involved .

Cellular Effects

The effects of 6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling molecules, leading to altered cellular responses. This modulation can result in changes in gene expression, affecting the production of proteins that are crucial for cell function. Additionally, the compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the rate of metabolic reactions .

Molecular Mechanism

At the molecular level, 6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% exerts its effects through specific binding interactions with biomolecules. These interactions can lead to the inhibition or activation of enzymes, depending on the context. For example, the compound may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting the enzyme’s activity. Alternatively, it may bind to an allosteric site, inducing a conformational change that enhances enzyme activity. These binding interactions are often mediated by hydrogen bonds, van der Waals forces, and hydrophobic interactions .

Temporal Effects in Laboratory Settings

The temporal effects of 6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% in laboratory settings are an important consideration. Over time, the compound may undergo degradation, leading to changes in its biochemical activity. Studies have shown that the stability of the compound can vary depending on the conditions, such as temperature and pH. Long-term exposure to these conditions can result in the breakdown of the compound, affecting its efficacy in biochemical assays. Additionally, the compound’s effects on cellular function may change over time, with prolonged exposure potentially leading to altered cellular responses .

Dosage Effects in Animal Models

In animal models, the effects of 6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% can vary significantly with dosage. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, toxic or adverse effects may be observed. These effects can include cellular damage, disruption of metabolic processes, and even cell death. It is crucial to determine the optimal dosage to maximize the compound’s beneficial effects while minimizing its toxicity .

Metabolic Pathways

6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% is involved in several metabolic pathways. It interacts with enzymes that are key regulators of metabolic flux, influencing the levels of various metabolites. For example, the compound may inhibit or activate enzymes involved in the citric acid cycle, glycolysis, or fatty acid metabolism. These interactions can lead to changes in the concentration of metabolic intermediates, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% within cells and tissues are critical for its biochemical activity. The compound is transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can also vary, with certain tissues exhibiting higher concentrations due to differential expression of transporters or binding proteins .

Subcellular Localization

The subcellular localization of 6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95% is an important determinant of its activity. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with biomolecules and its overall biochemical activity. For example, localization to the nucleus may enhance the compound’s ability to modulate gene expression, while localization to the mitochondria may affect cellular energy metabolism .

Properties

IUPAC Name

6-[4-[(2-methylphenyl)methoxy]phenoxy]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-14-4-2-3-5-16(14)13-24-17-7-9-18(10-8-17)25-19-11-6-15(12-21-19)20(22)23/h2-12H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVVVMAYXLQOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)OC3=NC=C(C=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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